
2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is a complex organic compound that features a hydrazine backbone with carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of hydrazine hydrate with pent-2-ene-1,4-dione under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Applications De Recherche Scientifique
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) involves its interaction with biological macromolecules such as DNA and proteins. The compound can form hydrogen bonds and other interactions with these macromolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,2-Diphenylethane-1,2-diylidene)di(hydrazine-1-carboxamide)
- 2,2’-(1,3-Butadiene-1,4-diylidene)di(hydrazine-1-carboxamide)
Uniqueness
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific structural features, which include a pent-2-ene backbone and hydrazine carboxamide groups
Propriétés
Numéro CAS |
143104-44-3 |
|---|---|
Formule moléculaire |
C7H12N6O2 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
[4-(carbamoylhydrazinylidene)pent-2-enylideneamino]urea |
InChI |
InChI=1S/C7H12N6O2/c1-5(11-13-7(9)15)3-2-4-10-12-6(8)14/h2-4H,1H3,(H3,8,12,14)(H3,9,13,15) |
Clé InChI |
IIVSTKIIWBJSLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)N)C=CC=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


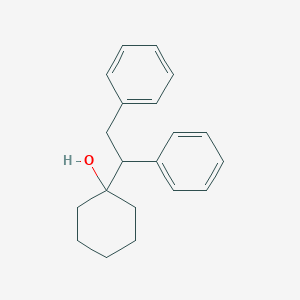




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
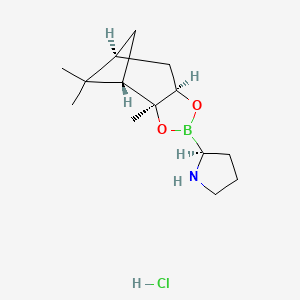
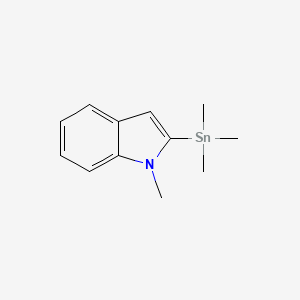
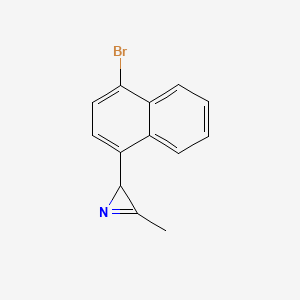
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
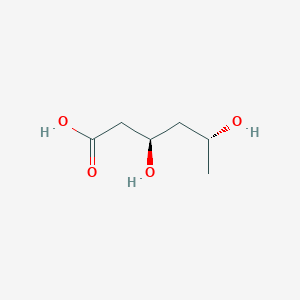
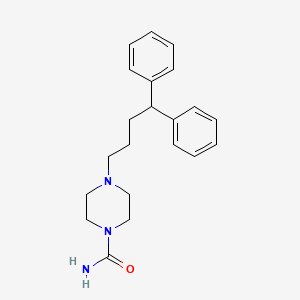
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
